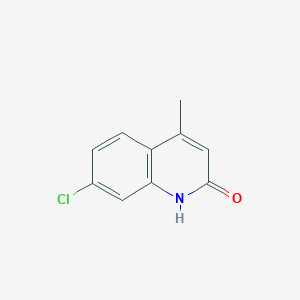

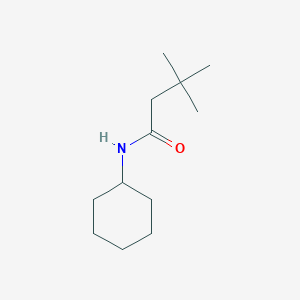

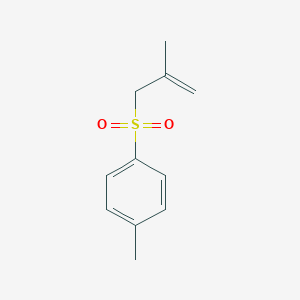

![molecular formula C12H19N B181004 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine CAS No. 869942-00-7](/img/structure/B181004.png)

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” is structurally related to methamphetamine . It is also known as Methiopropamine (MPA), Methedrene, and Syndrax . It was first reported in 1942 and has been used as a recreational stimulant .

Synthesis Analysis

The synthesis of methiopropamine involves a four-step process . It starts with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . The IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane . The molecular formula is C8H13NS and the molar mass is 155.26 g·mol−1 .Chemical Reactions Analysis

Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .Physical And Chemical Properties Analysis

The compound is an organic compound . The chemical and physical data include a formula of C8H13NS and a molar mass of 155.26 g·mol−1 .Aplicaciones Científicas De Investigación

Flavor Compounds in Foods

Branched aldehydes, like 2-methyl propanal, are significant for their roles as flavor compounds in various food products. The production and degradation pathways from amino acids to these aldehydes have been extensively reviewed, providing insights into controlling the formation of desired aldehyde levels in food through metabolic conversions, microbial activity, and food composition adjustments. This knowledge is crucial for the food industry in enhancing flavor profiles of both fermented and non-fermented products (Smit, Engels, & Smit, 2009).

Renewable Feedstocks for Nitrogen-Containing Derivatives

The utilization of soybean oil as a renewable feedstock for producing nitrogen-containing materials highlights the environmental and economic benefits of sourcing alternative raw materials for chemical synthesis. This approach supports the production of various nitrogen-containing compounds, including amines and amides, which are essential in multiple industrial applications. The development of novel methods to functionalize fatty acid chains showcases the potential for creating sustainable, nitrogen-containing materials (Biswas et al., 2008).

Chemical Analysis and Food Safety

Analytical techniques for detecting heterocyclic aromatic amines (HAAs) in foodstuffs have evolved significantly, contributing to understanding the biological effects and exposure levels of these compounds. HAAs, known for their carcinogenic potential, are analyzed through advanced chromatographic methods, enhancing food safety protocols by enabling the identification and quantification of these compounds in various matrices. This analytical advancement aids in assessing and mitigating the risks associated with HAA exposure from dietary sources (Teunissen et al., 2010).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds using advanced oxidation processes (AOPs) addresses the environmental impact of these recalcitrant substances. Research in this area focuses on optimizing conditions for the effective breakdown of amino and azo compounds, prevalent in various industries, to mitigate their presence in water bodies. This work underscores the significance of developing comprehensive treatment technologies to address the persistence and toxicity of nitrogen-containing pollutants (Bhat & Gogate, 2021).

Metal-Organic Frameworks for CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) represent a cutting-edge application in capturing CO2 due to the strong interaction between CO2 and amino functionalities. These materials demonstrate potential in addressing climate change by offering efficient solutions for CO2 sequestration. The development of MOFs with high CO2 sorption capacities showcases the innovative use of amine-functionalized compounds in environmental management and sustainability efforts (Lin, Kong, & Chen, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWFOZSZFFZDTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405886 |

Source

|

| Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |

CAS RN |

869942-00-7 |

Source

|

| Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

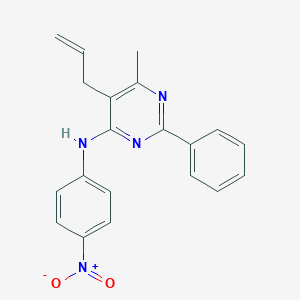

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)